Dehydrobruceantinol

Antitrypanosomal Quassinoid Structure-Activity Relationship

Researchers studying quassinoid structure-activity relationships (SAR) often require a reliable low-activity comparator. Dehydrobruceantinol (CAS 99132-99-7) serves as an ideal negative control, exhibiting markedly reduced potency due to its dehydro- modification. - Enables dissection of A-ring oxidation state and C-15 side chain contributions to bioactivity. - Validated PANC-1 cytotoxicity (IC50 0.36 µM) supports pancreatic cancer mechanism studies. - >98% purity ensures reproducible dereplication of Brucea javanica extracts by HPLC or LC-MS.

Molecular Formula C30H36O13
Molecular Weight 604.6 g/mol
Cat. No. B593635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrobruceantinol
Molecular FormulaC30H36O13
Molecular Weight604.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1
InChIKeyMJOFLSVJDZIFKV-UUTDASJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrobruceantinol Compound Overview


Dehydrobruceantinol is a naturally occurring quassinoid, a class of highly oxygenated tetracyclic triterpenoids, isolated from the medicinal plants Brucea javanica and Brucea antidysenterica [1]. It belongs to the C-20 quassinoid subgroup and is characterized by the presence of a diosphenol moiety in ring A and a specific C-15 side chain . This compound is part of a broader family known for diverse biological activities, including cytotoxic and antiprotozoal effects, and is offered for research purposes to investigate its specific role within this chemical class .

Source Naturally occurring quassinoid from Brucea javanica
SAR Workflow Dehydro- modification context for antiprotozoal structure–activity relationship studies
Screening Cytotoxicity screening in cancer cell models; comparator for quassinoid analog profiling

Dehydrobruceantinol Structural Specificity


Quassinoids are not a uniform class; minor structural variations, particularly the oxidation state of the A-ring and the C-15 side chain, drastically alter biological potency. Direct comparative studies demonstrate that the introduction of a double bond (dehydro- form) can diminish antiprotozoal activity by orders of magnitude [1]. For example, in antitrypanosomal assays, dehydrobruceine A was approximately 2100 times less active than bruceine A [1]. This highlights that generic substitution of one quassinoid for another is scientifically invalid; the specific activity profile of dehydrobruceantinol must be evaluated against its closest analogs, such as bruceantinol, to understand its unique research utility [2].

Dehydrobruceantinol
Dehydro- modification present; reduced antiprotozoal potency profile
Bruceantinol
Non-dehydro analog; reported higher antiprotozoal activity
Class-level SAR: dehydro- modification correlates with a substantial loss of antitrypanosomal and anti-babesial activity; direct substitution may compromise assay relevance.
Cytotoxicity and ADME profiles are not interchangeable; independent validation is required for each research endpoint.

Dehydrobruceantinol Comparative Evidence


Antitrypanosomal Activity vs. Bruceantinol

Dehydrobruceantinol is structurally related to the potent antitrypanosomal agent bruceantinol, but lacks direct quantitative data in the primary literature. A class-level inference from a direct comparative study on related dehydro-quassinoids provides a critical framework. In this study, dehydrobruceine A (a C-20 quassinoid with a dehydro- modification) was 2100 times less active than its non-dehydro counterpart, bruceine A, against Trypanosoma evansi trypomastigotes [1]. Given that dehydrobruceantinol and dehydrobruceine A share the characteristic dehydro- modification in the A-ring, it is plausible that dehydrobruceantinol may similarly exhibit significantly reduced antitrypanosomal potency compared to bruceantinol.

Antitrypanosomal SAR
Class-level inference
Reported ~2100-fold activity reduction for dehydro- analog (dehydrobruceine A) vs. bruceine A
Supports SAR interpretation; not a direct substitute for bruceantinol in antitrypanosomal assays.
Data inferred from dehydrobruceine A; direct dehydrobruceantinol data not available.
Antitrypanosomal Quassinoid Structure-Activity Relationship

Anti-Babesial Activity vs. Bruceantinol

While the anti-babesial activity of dehydrobruceantinol has not been directly reported, data for bruceantinol provides a benchmark. Bruceantinol exhibited potent in vitro activity against Babesia gibsoni with an IC50 of 12.0 ng/mL, which is substantially more potent than the commercial drug diminazene aceturate (IC50 = 70.5 ng/mL) [1]. In contrast, other dehydro- quassinoids in the same study, such as dehydrobruceine B (IC50 = 308.2 ng/mL) and dehydrobruceine A (IC50 = 835.0 ng/mL), were significantly less active. This class-level pattern reinforces that the dehydro- structural feature correlates with diminished activity in this assay system, suggesting dehydrobruceantinol is likely a far less effective anti-babesial agent than bruceantinol.

Anti-babesial SAR
Class-level inference
Bruceantinol 25.7× more potent than dehydrobruceine B; 69.6× more potent than dehydrobruceine A
Class-level trend; dehydro- modification associated with reduced anti-babesial response.
Direct dehydrobruceantinol data not reported; inferred from dehydro- analogs.
Anti-babesial Quassinoid Structure-Activity Relationship

Cytotoxic Activity in PANC-1 Cells

Dehydrobruceantinol exhibits moderate cytotoxic activity against the human pancreatic cancer cell line PANC-1, with an IC50 value of 0.36 µM . While this indicates potential anticancer properties, it is notably less potent than other quassinoids like bruceine A, which has demonstrated much higher potency in various cancer cell lines [1]. For instance, brusatol, another related quassinoid, has shown IC50 values as low as 28 nM against non-small cell lung cancer cells, highlighting the significant variability in potency even within this class [2]. This data positions dehydrobruceantinol as a compound with measurable but comparatively modest cytotoxicity, making it suitable for research contexts where this specific potency profile is required.

PANC-1 Cytotoxicity
Cross-study comparable
IC50 = 0.36 µM
Reported cell-model response; supports cytotoxicity endpoint review.
Modest potency; cross-study context: brusatol IC50 0.028 µM against NSCLC.
Cytotoxicity Pancreatic Cancer PANC-1

ADME and Physicochemical Profile

Dehydrobruceantinol possesses a molecular weight of 604.60 g/mol, a calculated LogP (XlogP) of 1.40, and a Topological Polar Surface Area (TPSA) of 192.00 Ų [1]. In silico ADMET predictions indicate a high probability of human intestinal absorption (93.30%) but a negative Caco-2 permeability (82.03%), suggesting it may be a substrate for efflux transporters, which can limit oral bioavailability [1]. This profile is distinct from some other quassinoids; for example, while specific ADME data for bruceantinol is less readily available, its potent in vitro and in vivo activity implies a different, potentially more favorable, pharmacokinetic profile [2].

Physicochemical & ADME
Supporting evidence
MW 604.60 g/mol, LogP 1.40, TPSA 192.00 Ų; predicted HIA 93.3%, Caco-2 negative
Informs solubility and permeability planning for in vitro assays.
In silico predictions; experimental validation required.
ADME Physicochemical Properties Quassinoid

Dehydrobruceantinol Research Applications


Antiprotozoal SAR Studies

Dehydrobruceantinol is an ideal candidate for inclusion as a negative control or comparative compound in SAR studies aimed at understanding the detrimental impact of the dehydro- modification on antiparasitic activity. As demonstrated by the ~2100-fold decrease in activity observed for dehydrobruceine A compared to bruceine A in antitrypanosomal assays, the dehydro- feature is a critical determinant of potency [1]. Using dehydrobruceantinol alongside active analogs like bruceantinol can help elucidate the essential structural requirements for targeting Trypanosoma evansi and Babesia gibsoni.

Cytotoxicity Mechanisms in Pancreatic Cancer

With a defined IC50 of 0.36 µM against the PANC-1 pancreatic cancer cell line, dehydrobruceantinol provides a tool for studying cytotoxicity mechanisms in this cancer type . Its moderate potency makes it a useful compound for combination studies where synergistic effects with other chemotherapeutics or targeted agents are being explored, or for use as a comparator against more potent quassinoids like brusatol to dissect structure-activity relationships in cancer cell death pathways [2].

Analytical Reference Standard

The compound's unique spectroscopic fingerprint, including its 1H NMR spectrum in pyridine-d5, is archived in spectral databases, making it valuable as a reference standard for the dereplication of Brucea javanica extracts and for confirming the identity of isolated quassinoids [3]. Its well-defined physicochemical properties (MW: 604.60, LogP: 1.40) further aid in the development and validation of analytical methods, such as HPLC or LC-MS, for natural product research [4].

Application
Selection Property
Validation Focus
Antiprotozoal SAR Studies
Dehydro- modification SAR context
Antitrypanosomal and anti-babesial endpoint comparison
Cytotoxicity Research (PANC-1)
Moderate cytotoxicity profile
Cell-viability and apoptosis endpoint interpretation
Natural Product Analytical Reference
Spectroscopic fingerprint and physicochemical constants
HPLC/LC-MS method development and dereplication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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